molecular formula C12H13FN2O3 B5204649 N'-(3-fluorobenzoyl)oxolane-2-carbohydrazide

N'-(3-fluorobenzoyl)oxolane-2-carbohydrazide

Cat. No.: B5204649
M. Wt: 252.24 g/mol
InChI Key: QSTMKGJVAITXHX-UHFFFAOYSA-N
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Description

N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group attached to an oxolane ring via a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide typically involves the reaction of 3-fluorobenzoyl chloride with oxolane-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as reflux and distillation may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide is unique due to the presence of the fluorobenzoyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. The oxolane ring also contributes to its distinct chemical behavior and stability.

Properties

IUPAC Name

N'-(3-fluorobenzoyl)oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1,3-4,7,10H,2,5-6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMKGJVAITXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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